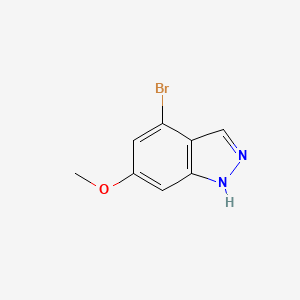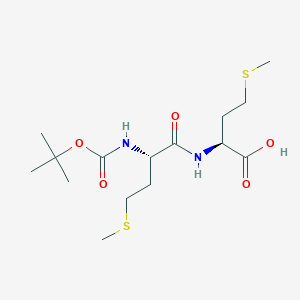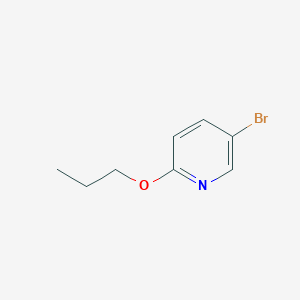
4-溴-6-甲氧基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
4-溴-6-甲氧基-1H-吲唑: 在抗癌研究中显示出前景。它已被评估对包括肝癌、乳腺癌和白血病在内的各种人类癌细胞系的存活率具有潜在的抑制作用。 该化合物干扰癌细胞增殖的能力使其成为进一步研究作为治疗剂的候选者 .
抗血管生成潜力
这种化合物也因其抗血管生成特性而被研究,抗血管生成是抑制新血管生长的过程。 它在癌症治疗中尤其重要,因为它有可能使肿瘤缺乏营养物质和氧气,从而抑制其生长 .
抗氧化特性
在抗氧化剂研究领域,4-溴-6-甲氧基-1H-吲唑衍生物已被筛选其清除自由基的能力。 这很重要,因为氧化应激与各种疾病有关,包括神经退行性疾病 .
吲唑衍生物的合成
该化合物是合成各种吲唑衍生物的关键中间体。 这些衍生物具有广泛的药用应用,例如抗高血压药、抗抑郁药和抗菌剂 .
激酶通路抑制剂
4-溴-6-甲氧基-1H-吲唑: 用于制备RAS/RAF/MEK/ERK 和 PI3K/AKT/PTEN/MTOR 通路的双重抑制剂。 这些通路在细胞信号传导中至关重要,并且经常在癌症等疾病中失调 .
抗增殖活性
该化合物已参与研究以制备新的 N-苯基-1H-吲唑-1-甲酰胺,并评估了其对来自各种癌症类型的肿瘤细胞系面板的抗增殖活性 .
HIV 蛋白酶抑制剂的开发
含有吲唑的化合物,如4-溴-6-甲氧基-1H-吲唑,正在研究其在生产 HIV 蛋白酶抑制剂方面的潜在用途。 此应用在持续对抗 HIV/AIDS 的斗争中至关重要 .
血清素受体拮抗剂
血清素受体拮抗剂的开发研究也利用吲唑衍生物。 这些拮抗剂可以通过调节大脑中的血清素水平来发挥治疗神经疾病的作用 .
作用机制
Target of Action
4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .
Result of Action
The result of the action of 4-Bromo-6-methoxy-1H-indazole is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .
安全和危害
生化分析
Biochemical Properties
4-Bromo-6-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Bromo-6-methoxy-1H-indazole may act as an inhibitor of specific kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 4-Bromo-6-methoxy-1H-indazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-6-methoxy-1H-indazole has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4-Bromo-6-methoxy-1H-indazole exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, 4-Bromo-6-methoxy-1H-indazole may inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in the downregulation of signaling pathways that are critical for cell proliferation and survival. Additionally, 4-Bromo-6-methoxy-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-methoxy-1H-indazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to the breakdown of 4-Bromo-6-methoxy-1H-indazole, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methoxy-1H-indazole vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 4-Bromo-6-methoxy-1H-indazole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
4-Bromo-6-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux of 4-Bromo-6-methoxy-1H-indazole can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may enhance or diminish its effects .
Transport and Distribution
The transport and distribution of 4-Bromo-6-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can facilitate the distribution of 4-Bromo-6-methoxy-1H-indazole to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Bromo-6-methoxy-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-6-methoxy-1H-indazole within these compartments can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
4-bromo-6-methoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWZLFBKVMEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646351 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-83-2 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














